molecular formula C13H23ClN2 B3086260 N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride CAS No. 1158615-59-8

N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride

Cat. No. B3086260
CAS RN: 1158615-59-8
M. Wt: 242.79 g/mol
InChI Key: QTFFHGZSJJHVLV-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride” is a chemical compound. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This compound is a derivative of aniline . It is an important precursor to dyes .


Chemical Reactions Analysis

Dimethylaniline, a similar compound, undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles. For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive .

Scientific Research Applications

Pharmacokinetics and Haematotoxicities

Aniline and its dimethyl derivatives, including compounds structurally related to N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride, have been studied for their pharmacokinetic properties and potential haematotoxic effects. These studies involve understanding how these compounds are metabolized and their elimination rates in biological systems, such as in rats. Rapid metabolic activation and the formation of primary acetylated metabolites are observed, suggesting extensive metabolic interactions. The presence of methyl groups can influence these metabolic rates, affecting the compound's haematotoxicity levels (Miura et al., 2021).

Protein-bound Aminoazo Dyes Formation

The formation of protein-bound aminoazo dyes from aniline derivatives, including those structurally similar to N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride, has been investigated. This research explores how such compounds, upon metabolic activation, can bind to proteins, forming aminoazo dyes with potential implications in toxicology and pharmacology (Miller & Miller, 1949).

Metabolic Pathways

The study of urinary metabolites of related compounds, such as 3,3-dimethyl-1-phenyltriazene, provides insights into the metabolic pathways of aniline derivatives. Identifying various metabolites, including hydroxylated forms, aids in understanding the metabolic transformations and potential biological impacts of compounds like N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride (Kolar & Schlesiger, 1976).

Nucleophilicities Assessment

Research on the nucleophilic properties of compounds, such as 2-aminothiazoles, can offer parallels to the chemical behavior of N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride. Such studies assess the interactions of these compounds with electrophiles, providing a basis for understanding their reactivity and potential applications in chemical synthesis (Forlani et al., 2006).

Electropolymerization and Chemical Interactions

Investigations into the electropolymerization of aniline and its derivatives, including analysis of soluble products and reaction mechanisms, can shed light on the chemical properties and applications of N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride. Understanding these polymerization processes and the resulting polymeric materials can lead to applications in materials science and engineering (Deng & Van Berkel, 1999).

properties

IUPAC Name

N,N-dimethyl-4-[(2-methylpropylamino)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2.ClH/c1-11(2)9-14-10-12-5-7-13(8-6-12)15(3)4;/h5-8,11,14H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFFHGZSJJHVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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